Thiomorpholin-3-ylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

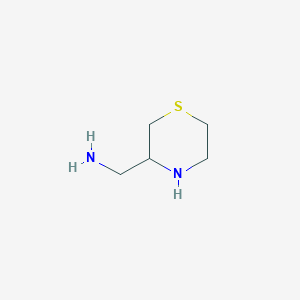

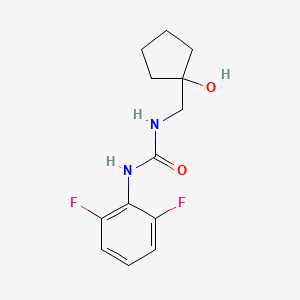

Thiomorpholin-3-ylmethanamine is a chemical compound with the CAS Number: 103742-33-2 . It has a molecular weight of 132.23 and its IUPAC name is 3-thiomorpholinylmethanamine . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

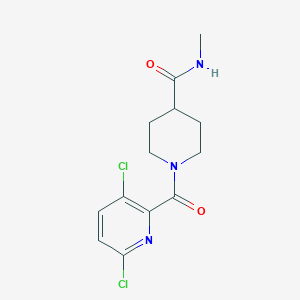

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a derivative of thiomorpholin-3-ylmethanamine, demonstrates high affinity and oral activity as a h-NK(1) receptor antagonist. It shows promise in pre-clinical tests for emesis and depression treatment (Harrison et al., 2001).

Antimicrobial Activity

Thiomorpholine derivatives synthesized through nucleophilic substitution reactions have exhibited notable antimicrobial activity. The development of these derivatives aims at creating bioactive molecules with lower toxicity and greater availability (Kardile & Kalyane, 2010).

Medicinal Chemistry Building Blocks

Thiomorpholine and thiomorpholine 1,1-dioxide are key building blocks in medicinal chemistry research. Some analogues containing these moieties have progressed to human clinical trials. Novel bicyclic thiomorpholine building blocks have been developed, offering potential in drug development (Walker & Rogier, 2013).

Antiglioma Activity

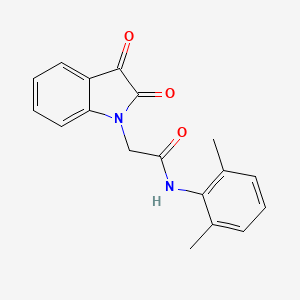

1,2,3,4-Tetrahydroisoquinoline (THI) derivatives, related to this compound, have been identified for their selective antiglioma activity. They show potential in inhibiting the growth of glioma cells while sparing normal astrocytes, offering a pathway for cancer treatment (Mohler et al., 2006).

Corrosion Inhibition

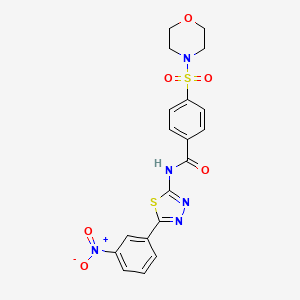

Thiomorpholin-4-ylmethyl-phosphonic acid (TMPA), a derivative, has been identified as an effective corrosion inhibitor for iron in sodium chloride solution. Its addition to corrosive media results in significant corrosion rate reduction, indicating potential applications in materials science and engineering (Amar et al., 2006).

Organic Light-Emitting Diode (OLED) Applications

Studies on homoleptic cyclometalated iridium complexes, which include this compound derivatives, have revealed their potential in the development of highly efficient red phosphorescent materials for OLEDs (Tsuboyama et al., 2003).

Propriétés

IUPAC Name |

thiomorpholin-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQOTDHTMBHKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B2698044.png)

![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)

![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698051.png)

![N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2698052.png)

![N-[2-(2-Tert-butyl-1,3-thiazol-4-yl)ethyl]-2-chloropropanamide](/img/structure/B2698053.png)

![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2698055.png)